3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
3-amino-7-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2S/c11-10(12,13)5-3-1-2-4-6(14)8(9(15)16)17-7(4)5/h1-3H,14H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBLVGFYRLMNPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)SC(=C2N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid involves the microwave-assisted synthesis of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C. This method provides rapid access to 3-aminobenzo[b]thiophenes in yields ranging from 58% to 96% .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale microwave-assisted synthesis due to its efficiency and high yield. The use of triethylamine and DMSO as solvents ensures the reaction proceeds smoothly, and the reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential as an anticancer agent, anti-inflammatory agent, and antimicrobial agent.
Industry: Utilized in the development of organic semiconductors and materials science.
Mechanism of Action
The mechanism of action of 3-amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit kinase activity by binding to the ATP-binding site of kinases, thereby preventing phosphorylation and subsequent signal transduction . This inhibition disrupts cellular processes such as actin polymerization, which is essential for cell motility and metastasis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The trifluoromethyl group at position 7 distinguishes this compound from analogs like 3-Amino-7-fluorobenzo[b]thiophene-2-carboxylic acid () and 7-chlorobenzo[b]thiophene-2-carboxylic acid derivatives (). Key comparisons include:
- Electron Effects : Trifluoromethyl is a stronger electron-withdrawing group than Cl or F, altering reactivity in coupling reactions (e.g., amidation in ).
- Synthetic Complexity : Introducing trifluoromethyl groups often requires specialized reagents (e.g., fluorinated building blocks), unlike chloro or fluoro analogs .
Functional Group Comparisons
(a) Carboxylic Acid Derivatives
- Thiophene-2-carboxylic acid (): A simpler analog (C₅H₄O₂S) lacking the benzo-fused ring and substituents. Its lower molecular weight (128.15 g/mol) correlates with reduced steric hindrance, making it more reactive in esterification or amidation.
- This contrasts with the benzo[b]thiophene backbone of the target compound, which offers planar rigidity .
(b) Amide Derivatives
- (R)-7-Chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide hydrochloride (): Demonstrates the pharmacological relevance of benzo[b]thiophene-2-carboxamides. The chlorine substituent at position 7 may reduce metabolic stability compared to trifluoromethyl analogs due to weaker electron withdrawal .
Table 1: Key Properties of 3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic Acid and Analogs
*Calculated using standard atomic weights.
Biological Activity
3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C10H6F3NO2S, with a molecular weight of approximately 253.22 g/mol. This compound is characterized by the presence of an amino group and a trifluoromethyl group, which enhance its lipophilicity and biological activity.
Chemical Structure and Properties
The unique structure of 3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid contributes to its biological properties. The trifluoromethyl group is known to influence the compound's interaction with biological targets, enhancing its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C10H6F3NO2S |
| Molecular Weight | 253.22 g/mol |
| CAS Number | 1648807-91-3 |
| Solubility | Moderate in organic solvents |
Biological Activity
Research indicates that 3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid exhibits various biological activities, particularly in the following areas:
Anticancer Studies
In a study evaluating benzothiophene derivatives, compounds structurally related to 3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid demonstrated significant antiproliferative effects against various cancer cell lines. For instance, derivatives with similar substitutions showed enhanced activity against breast cancer cells, indicating the potential for this compound in cancer therapy .
Cholinesterase Inhibition
A comparative study on cholinesterase inhibitors highlighted that compounds with a benzothiophene scaffold exhibited varying degrees of AChE and BChE inhibition. The IC50 values for these compounds were determined, with some showing comparable efficacy to established inhibitors like galantamine . The specific activity of 3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid in this context remains to be fully characterized but suggests a promising avenue for further research.
Antimicrobial Activity
While direct studies on the antimicrobial properties of 3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid are sparse, related compounds have shown efficacy against various bacterial strains. This suggests that further investigation into the antimicrobial potential of this compound could yield valuable insights .
Interaction Studies
Interaction studies focusing on the binding affinity and mechanism of action of 3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid with biological targets are crucial for understanding its therapeutic potential. These studies often employ molecular docking simulations to elucidate how the compound interacts at the molecular level.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
